N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core with a carboxamide group and a propynyl substituent, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones irrespective of the substituent nature at the triple bond . The reaction conditions often include the use of organic solvents and gaseous HCl for processing the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used in the absence of an external photosensitizer.
Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Major Products
Oxidation: Formamides are produced in good yields under mild conditions.
Substitution: Benzimidazole-2-thiones are formed.
Scientific Research Applications
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiulcer and anticancer properties.
Medicine: Potential use as an immunomodulator and in the treatment of rheumatoid arthritis.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: Used in similar cyclocondensation reactions.
Propargylamines: Known for their cytotoxic activity and applications in medicinal chemistry.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-prop-2-ynyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h1,7-8,10H,3-6,9H2,(H,15,16) |
InChI Key |
RBHOEVNAFMDYDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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